1,3-双(4-羟基丁基)四甲基二硅氧烷

概述

描述

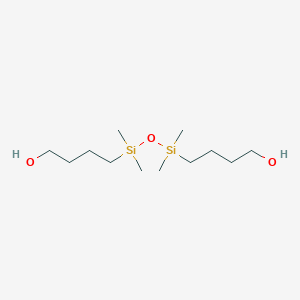

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is a versatile chemical compound with the molecular formula C12H30O3Si2. It is a colorless to almost colorless clear liquid with a mild odor. This compound is widely used in various industries due to its unique properties, including its role as a coupling agent, surface modifier, and cross-linking agent .

科学研究应用

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane has a wide range of applications in scientific research and industry:

Chemistry: Used as a coupling agent and cross-linking agent in the synthesis of various polymers and materials.

Biology: Employed in the modification of surfaces for biological assays and experiments.

Industry: Added to lubricants, sealants, and adhesives to enhance flexibility, adhesion, and wear resistance.

安全和危害

作用机制

Mode of Action

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane interacts with its targets through its hydroxyl groups. For instance, it can be used as a precursor for the synthesis of UV-curable prepolymers. The compound can also react with sodium ethoxide to generate the corresponding alkoxide compound .

Biochemical Pathways

. These materials have various applications in industries such as lubricants, sealants, adhesives, etc., suggesting that the compound may influence related biochemical pathways.

Pharmacokinetics

, which may influence its absorption and distribution

Result of Action

. This suggests that the compound may have similar effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane can be influenced by environmental factors. For instance, the compound is recommended to be stored at room temperature in a cool and dark place . This suggests that temperature and light exposure may affect the compound’s stability and efficacy.

生化分析

Biochemical Properties

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as hydrolases and oxidoreductases. These interactions often involve the hydroxyl groups of the compound, which can form hydrogen bonds with the active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane can interact with proteins and other biomolecules, influencing their structure and function through similar hydrogen bonding mechanisms .

Cellular Effects

The effects of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Furthermore, 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane exerts its effects through various binding interactions with biomolecules. The hydroxyl groups of the compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function. At high doses, 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity and altering the flow of metabolic intermediates. These interactions can have downstream effects on cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, affecting its localization and activity. These transport mechanisms are crucial for the compound’s function and its impact on cellular processes .

准备方法

Synthetic Routes and Reaction Conditions

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane can be synthesized through a two-step process:

Industrial Production Methods

Industrial production of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is often produced in facilities equipped with advanced chemical processing equipment to handle the reagents and reaction conditions safely and efficiently .

化学反应分析

Types of Reactions

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Polymerization: It can act as a monomer in the formation of polysiloxanes and other silicon-based polymers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Polymerization: Catalysts like platinum or tin compounds are often used to initiate polymerization reactions.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Substitution: Formation of ethers or esters depending on the substituent used.

Polymerization: Formation of polysiloxanes and other silicon-based polymers.

相似化合物的比较

Similar Compounds

Uniqueness

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is unique due to its dual hydroxyl functionality, which allows it to participate in a wide range of chemical reactions. This dual functionality also enhances its effectiveness as a coupling agent and cross-linking agent compared to similar compounds that may lack one or both hydroxyl groups .

属性

IUPAC Name |

4-[[4-hydroxybutyl(dimethyl)silyl]oxy-dimethylsilyl]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O3Si2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h13-14H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJKJLOCIDNNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCO)O[Si](C)(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377681 | |

| Record name | 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5931-17-9 | |

| Record name | 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5931-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD) impact the properties of polyurethane elastomers?

A: BHTD acts as a secondary chain extender in polyurethane elastomers, influencing both their mechanical properties and morphology. Research indicates that incorporating BHTD can disrupt the order of hard segments within the polymer [, ]. This disruption generally leads to elastomers with a lower flexural modulus and increased elongation, desirable traits for flexible materials.

Q2: Are there differences in how BHTD behaves compared to other chain extenders?

A: Yes, studies have shown that compared to non-silicon-based chain extenders like 2,2,3,3,4,4-hexafluoro-1,5-pentanediol (HFPD), BHTD causes less disruption to the hard segment order in polyurethane elastomers []. This difference is particularly noticeable when BHTD is used in lower concentrations. Additionally, BHTD, being silicon-based, improves the compatibility of polydimethylsiloxane (PDMS) soft segments with the harder segments of the polyurethane. This enhanced compatibility is not observed with chain extenders like HFPD and hydroquinone bis(2-hydroxyethyl)ether (HQHE) [].

Q3: How is 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD) synthesized?

A: BHTD can be directly synthesized using a relatively straightforward method. This involves reacting dimethyldichlorosilane with purified tetrahydrofuran and magnesium powder in the presence of ethyl iodide and iodine as catalysts []. This reaction yields the desired BHTD molecule.

Q4: What are the characterization techniques used to confirm the successful synthesis of BHTD?

A: Researchers primarily utilize Fourier transform infrared (FTIR) spectroscopy and high-resolution 1H NMR to confirm the successful synthesis of BHTD []. These techniques provide detailed information about the molecule's structure, confirming the presence of the desired functional groups and bonding patterns.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid](/img/structure/B1333088.png)

![3-[2-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1333090.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1333092.png)

![2-(Tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile](/img/structure/B1333096.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)

![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)